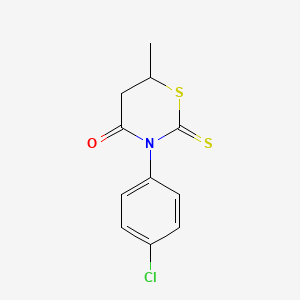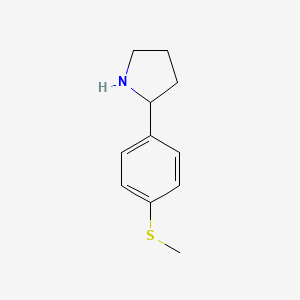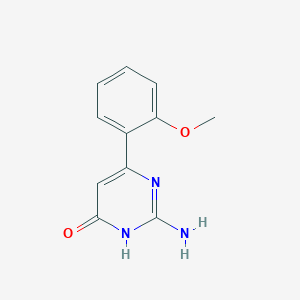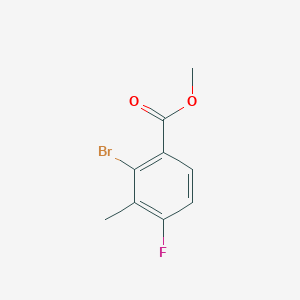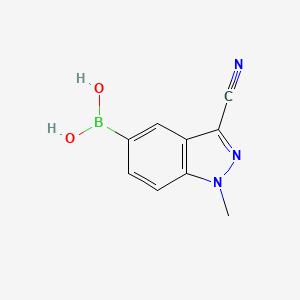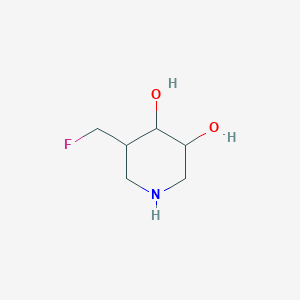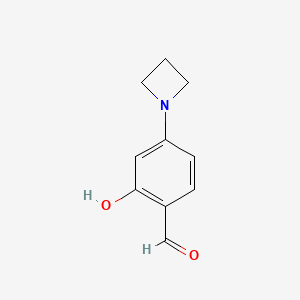
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by the introduction of the 2,4-difluoro-5-methylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-difluoro-5-methylbenzylamine with an appropriate epoxide can lead to the formation of the desired azetidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to achieve efficient production. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to other cyclic or acyclic structures.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.
作用機序
The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Similar compounds include other azetidine derivatives and fluorinated phenyl compounds. Examples include:
- 3-(2,4-Difluorophenyl)azetidin-3-ol
- 3-(2,4-Difluoro-5-chlorophenyl)azetidin-3-ol
- 3-(2,4-Difluoro-5-methylphenyl)azetidin-2-one
Uniqueness
3-(2,4-Difluoro-5-methylphenyl)azetidin-3-ol is unique due to the specific substitution pattern on the phenyl ring and the presence of the hydroxyl group on the azetidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
3-(2,4-difluoro-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c1-6-2-7(9(12)3-8(6)11)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3 |
InChIキー |
DVBXYIMFFMOAQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)F)C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11767186.png)
![6-Chloro-2-(4-(2-nitro-4-(trifluoromethyl)phenoxy)phenoxy)benzo[d]thiazole](/img/structure/B11767193.png)

